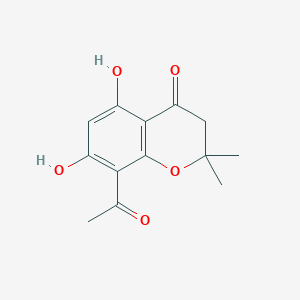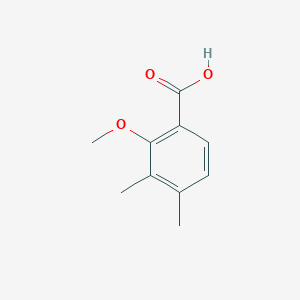![molecular formula C12H21FN2O2 B3320550 tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1250998-80-1](/img/structure/B3320550.png)
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
Vue d'ensemble
Description
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate: is a synthetic organic compound with the molecular formula C12H21FN2O2. It is known for its unique spirocyclic structure, which includes a fluorine atom and two nitrogen atoms within the ring system. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves a multi-step synthetic route. The starting material is usually 2,7-diazaspiro[3.5]nonane, which undergoes a series of reactions including substitution and esterification to introduce the tert-butyl ester and fluorine functionalities .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Esterification and Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Esterification and Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of kinase inhibitors, which are important in cancer research and treatment .
Industry: The compound’s unique structure makes it valuable in the development of new agrochemicals and materials .
Mécanisme D'action
The mechanism by which tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate exerts its effects is primarily through its role as an intermediate in the synthesis of biologically active molecules. It interacts with various molecular targets, including kinases, by forming stable complexes that inhibit their activity .
Comparaison Avec Des Composés Similaires
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar structure but lacks the fluorine atom.
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride: A hydrochloride salt form of a similar compound.
Uniqueness: The presence of the fluorine atom in tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug design .
Propriétés
IUPAC Name |
tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-5-4-12(7-14-8-12)9(13)6-15/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCVGYCZSFSHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CNC2)C(C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135934 | |
| Record name | 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250998-80-1 | |
| Record name | 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250998-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B3320505.png)
![Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3320513.png)




![(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3320568.png)
![((3aR,5R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3320571.png)

